molecular formula C11H14OS2 B8804681 2-(2-Methoxyphenyl)-1,3-dithiane CAS No. 24588-70-3

2-(2-Methoxyphenyl)-1,3-dithiane

Cat. No. B8804681
CAS RN: 24588-70-3
M. Wt: 226.4 g/mol
InChI Key: MDUCGIRKSXVGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1,3-dithiane is a useful research compound. Its molecular formula is C11H14OS2 and its molecular weight is 226.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenyl)-1,3-dithiane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-1,3-dithiane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24588-70-3

Product Name

2-(2-Methoxyphenyl)-1,3-dithiane

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C11H14OS2/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

MDUCGIRKSXVGBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2SCCCS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.4 g (150 mmol) of o-anisaldehyde and 24 mL (239 mmol) of propane-1,3-dithiol in 300 mL of methylene chloride was cooled to 0° C. Boron trifluoride etherate (4.0 mL, 33 mmol) was added dropwise to the cooled solution and the reaction mixture was stirred at 0° C. for 0.5 h, then at ambient temperature for 18 h. The methylene chloride solution was washed with 2×100 mL of 10% aqueous sodium hydroxide solution, 100 mL of water and 100 mL of brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 35.4 g (95% yield) of 2-(2'-methoxyphenyl)-1,3-dithiane, m.p. 127°-128° C.; 1H NMR (CDCl3) δ 1.8-2.0 (m, 1H), 2.1-2.25 (m, 1H), 2.87 (t, 1H), 2.92 (t, 1H), 3.05-3.2 (m, 2H), 3.85 (s, 3H), 5.69 (s, 1H), 6.87 (d, 1H), 6.97 (t, 1H), 7.25 (dt, 1 H), 7.59 (dd, 1H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.